N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C20H14FN5O4 and its molecular weight is 407.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(1,3-Benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a chemical compound that may have potential applications in various scientific research areas due to its structural uniqueness. Compounds with similar structures have been synthesized and evaluated for different biological activities:
Anti-inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of a similar compound that exhibited significant anti-inflammatory activities, suggesting potential therapeutic applications in conditions characterized by inflammation (Sunder & Maleraju, 2013).
Antitumor Activity : Alqasoumi et al. (2009) explored derivatives with a pyrazole moiety for their antitumor activities, with some compounds outperforming the reference drug doxorubicin in efficacy. This indicates a potential for cancer research and therapy (Alqasoumi et al., 2009).
Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole, which showed inhibitory activities against Src kinase, a key target in cancer research. Some derivatives also inhibited cell proliferation in various cancer cell lines, highlighting their potential in anticancer drug development (Fallah-Tafti et al., 2011).
Peripheral Benzodiazepine Receptor Imaging : Fookes et al. (2008) synthesized derivatives with affinity and selectivity for peripheral benzodiazepine receptors (PBRs), important for neurodegenerative disorder research. Radiolabeled compounds were developed for potential use in positron emission tomography (PET) imaging to study PBR expression (Fookes et al., 2008).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O4/c21-12-1-4-14(5-2-12)26-19-15(8-23-26)20(28)25(10-22-19)9-18(27)24-13-3-6-16-17(7-13)30-11-29-16/h1-8,10H,9,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUAIGFRWVLCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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